2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
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Overview
Description
2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of a suitable precursor, such as a methyl-substituted benzene derivative, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Introduction of the phenylmethoxycarbonylamino group: This step involves the reaction of the benzoic acid derivative with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl group in the phenylmethoxycarbonylamino moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[4-(methoxycarbonylamino)phenyl]benzoic acid: Similar structure but with a methoxy group instead of a phenylmethoxy group.
3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid: Lacks the methyl group at the 2-position.
Uniqueness
2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is unique due to the presence of both the methyl and phenylmethoxycarbonylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-methyl-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15-19(8-5-9-20(15)21(24)25)17-10-12-18(13-11-17)23-22(26)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBZZWYLIFMTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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